3-Iodo-4-methoxypyridine

Übersicht

Beschreibung

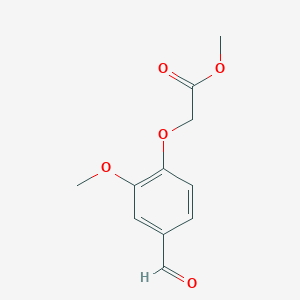

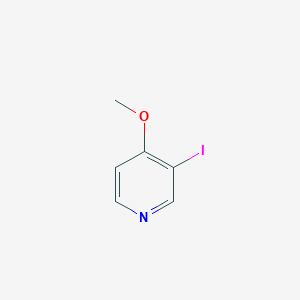

3-Iodo-4-methoxypyridine is an aromatic heterocyclic compound with a molecular formula of C6H6INO . It is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of 3-Iodo-4-methoxypyridine involves a two-stage process . In the first stage, 4-methoxypyridine reacts with 2,2,6,6-tetramethyl-piperidine, n-butyllithium, and zinc dichloro (N,N,N′,N′-tetramethylethylenediamine) in tetrahydrofuran and hexane at 20°C for 2 hours under an inert atmosphere. In the second stage, iodine is added in tetrahydrofuran and hexane at 20°C under an inert atmosphere .Molecular Structure Analysis

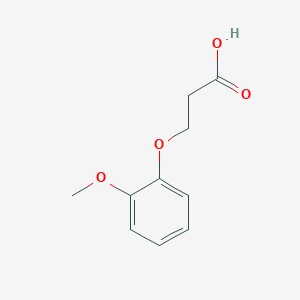

The molecular structure of 3-Iodo-4-methoxypyridine can be represented by the SMILES stringCOc1ccncc1I . The InChI code is 1S/C6H6INO/c1-9-6-2-3-8-4-5 (6)7/h2-4H,1H3 . Chemical Reactions Analysis

The monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes (via hydroboration with catecholborane), alkyl iodides (via iodine atom transfer), and xanthates is reported . The reaction proceeds under neutral conditions since no acid is needed to activate the heterocycle and no external oxidant is required .Physical And Chemical Properties Analysis

3-Iodo-4-methoxypyridine is a solid substance . Its empirical formula is C6H6INO, and it has a molecular weight of 235.02 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Synthesis of Bioactive Molecules

3-Iodo-4-methoxypyridine serves as a versatile building block in medicinal chemistry for the synthesis of various bioactive molecules. Its presence in the structure of pharmaceuticals enhances the drug-like properties, such as metabolic stability and the ability to cross biological barriers . This compound is particularly valuable in the construction of complex molecules that target specific biological pathways.

Organic Synthesis: Halogenated Heterocycles

In organic synthesis, 3-Iodo-4-methoxypyridine is used to introduce iodine into heterocycles, which is a crucial step in the synthesis of halogenated compounds. These halogenated heterocycles are key intermediates in the development of new chemical entities with potential therapeutic applications .

Drug Discovery: Trifluoromethylation Reactions

The compound is instrumental in copper-catalyzed trifluoromethylation reactions, a method that adds trifluoromethyl groups to molecules, significantly altering their chemical and pharmacological properties. This reaction is important for the discovery of drugs with improved efficacy and safety profiles .

Material Science: Electronic and Photonic Materials

In material science, 3-Iodo-4-methoxypyridine can be used to synthesize materials with specific electronic and photonic properties. Its incorporation into polymers and small molecules can lead to the development of new materials for use in electronics and photonics .

Analytical Chemistry: Chromatography Standards

This compound may also be used as a standard or reference material in various chromatographic techniques, aiding in the identification and quantification of substances within a mixture. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Environmental Studies: Pollutant Degradation

3-Iodo-4-methoxypyridine has potential applications in environmental studies, particularly in the degradation of pollutants. Researchers can use it to study the breakdown of organic compounds in the environment and to develop methods for the remediation of contaminated sites .

Biochemistry Research: Enzyme Inhibition Studies

In biochemistry research, this compound is used to study enzyme inhibition, providing insights into enzyme mechanisms and the development of enzyme inhibitors as therapeutic agents. It can act as a substrate analog to investigate the binding and catalytic properties of enzymes .

Industrial Applications: Chemical Manufacturing

Lastly, 3-Iodo-4-methoxypyridine finds its use in the chemical industry as an intermediate in the manufacturing of dyes, pesticides, and other industrial chemicals. Its reactivity with various organic and inorganic compounds makes it a valuable component in chemical synthesis processes .

Safety and Hazards

3-Iodo-4-methoxypyridine is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information pictograms indicate a warning (GHS07) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .

Wirkmechanismus

Target of Action

It is known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organoboron reagents used in this process.

Mode of Action

The mode of action of 3-Iodo-4-methoxypyridine is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound may undergo oxidative addition with a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where an organoboron reagent transfers an organic group to the palladium .

Biochemical Pathways

Given its use in the suzuki–miyaura cross-coupling reaction , it may play a role in the synthesis of various organic compounds.

Result of Action

Its primary known application is in the Suzuki–Miyaura cross-coupling reaction , suggesting that its main effect is the formation of new carbon-carbon bonds in organic synthesis.

Action Environment

The suzuki–miyaura cross-coupling reaction, in which it is used, is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability and efficacy under a variety of environmental conditions.

Eigenschaften

IUPAC Name |

3-iodo-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAPSURIRLYQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358560 | |

| Record name | 3-iodo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89640-55-1 | |

| Record name | 3-Iodo-4-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89640-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-iodo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid](/img/structure/B1298159.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1298174.png)